![molecular formula C30H30N4O7S B2671281 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CAS No. 689772-55-2](/img/structure/B2671281.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as pyrimidinones . Pyrimidinones are heterocyclic compounds bearing nitrogen atoms in their structural skeletons and are found in many biologically active natural products .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For example, a similar compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one, was synthesized using a reaction involving activated zinc dust in dry THF .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using density functional theory calculations . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the FT-IR and FT-Raman spectra of a similar compound have been recorded and analyzed . The distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding .Scientific Research Applications
Antitumor Activity
A study by (Ibrahim A. Al-Suwaidan et al., 2016) described the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, similar in structure to the compound . These compounds showed significant broad-spectrum antitumor activity, with specific compounds exhibiting potent effects against CNS, renal, breast, and leukemia cancer cell lines.
Antimicrobial and Antifungal Activities
Research by (N. Desai et al., 2007) on new quinazolines, which are structurally related, revealed potential antimicrobial and antifungal properties. These compounds were effective against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
Anticonvulsant Properties
The synthesis of certain thioxoquinazolinone derivatives, as reported by (A. Rajasekaran et al., 2013), demonstrated notable anticonvulsant activities. These compounds were effective in maximal electroshock (MES) convulsion methods, indicating their potential in treating seizure disorders.
Antifungal Agents
A study by (D. Bardiot et al., 2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. These compounds demonstrated efficacy against Candida and Aspergillus species, highlighting their potential in treating fungal infections.
Radiomodulatory Effects
Research by (A. M. Soliman et al., 2020) on quinazolinone derivatives identified compounds with potential radiomodulatory effects. These compounds induced the antioxidant enzyme NQO1 in cells and showed promising results in reducing radiation damage.
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-37-21-5-7-24(26(15-21)38-2)31-28(35)17-42-30-32-23-6-4-20(33-9-11-39-12-10-33)14-22(23)29(36)34(30)16-19-3-8-25-27(13-19)41-18-40-25/h3-8,13-15H,9-12,16-18H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKCRLTXMQOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.